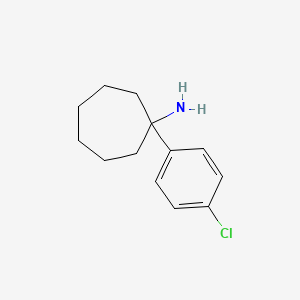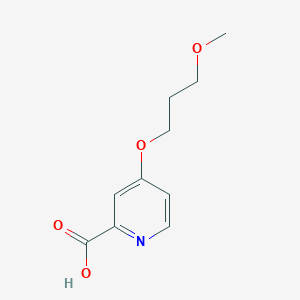![molecular formula C19H16N2O4 B13583940 3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is a complex organic compound that features an oxazole ring, a phenyl group, and a formamido group. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃) to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
化学反応の分析
Types of Reactions
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenyl and formamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Pemoline: A central nervous system stimulant that contains an oxazole ring and a phenyl group.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) that also features an oxazole ring.
Uniqueness
3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
3-(N-(5-phenyl-1,2-oxazole-3-carbonyl)anilino)propanoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-18(23)11-12-21(15-9-5-2-6-10-15)19(24)16-13-17(25-20-16)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,23) |
InChIキー |
CFGRRULIHLQTDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CCC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


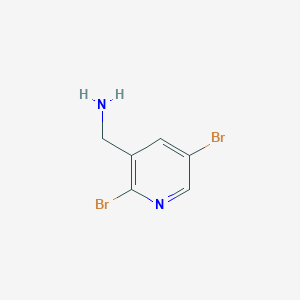
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
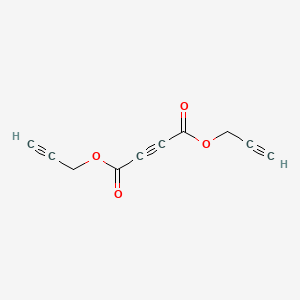
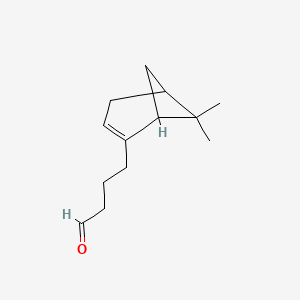
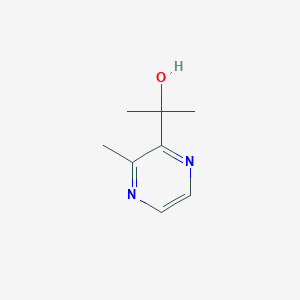
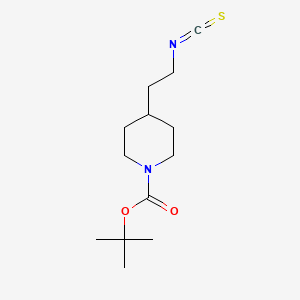

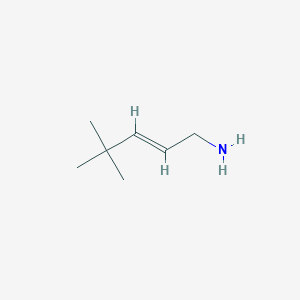
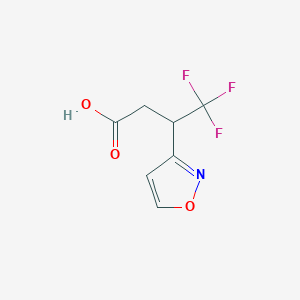
![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)

